molecular formula C20H21NO4 B5836879 ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate

ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No. B5836879
M. Wt: 339.4 g/mol
InChI Key: MFUJNMFHPXAXHP-WYMLVPIESA-N
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Description

Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate, also known as Curcumin I, is a chemical compound that belongs to the family of curcuminoids. Curcuminoids are natural polyphenolic compounds that are found in the turmeric plant. Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate has been the subject of extensive scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate is not fully understood. However, it has been suggested that the compound works by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments is its low toxicity. It has been shown to be safe for use in animals and humans. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate. One area of research is its potential use in the treatment of cancer. It has been shown to have anticancer properties and could be used in combination with other chemotherapeutic agents to enhance their efficacy. Another area of research is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and could be used to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to better understand the mechanism of action of Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate and its potential therapeutic applications in different biological systems.

Synthesis Methods

Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate can be synthesized by the condensation of 4-methoxybenzaldehyde, acetylacetone, and ethyl cyanoacetate. The reaction is catalyzed by piperidine and refluxed in ethanol to yield the desired product.

Scientific Research Applications

Ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. The compound has been used in various scientific studies to investigate its effects on different biological systems.

properties

IUPAC Name

ethyl 3-[[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-4-25-20(23)16-6-5-7-17(13-16)21-14(2)12-19(22)15-8-10-18(24-3)11-9-15/h5-13,21H,4H2,1-3H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUJNMFHPXAXHP-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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